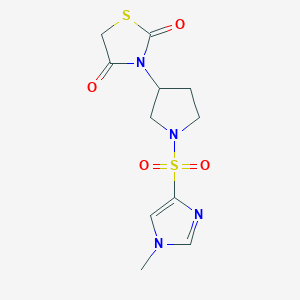
3-(1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C11H14N4O4S2 and its molecular weight is 330.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a thiazolidine derivative that has gained attention for its diverse biological activities. Thiazolidines and their derivatives have been studied for their potential therapeutic effects, including anti-cancer, anti-bacterial, and immunomodulatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by recent research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C13H16N4O3S with a molecular weight of approximately 304.36 g/mol. The structure features a thiazolidine ring, which is known for its ability to interact with various biological targets.
Anti-Cancer Activity
Research has demonstrated that thiazolidine derivatives exhibit significant anti-cancer properties. A study by Da Silva et al. evaluated various thiazolidinones, revealing that certain derivatives showed promising cytotoxic effects against glioblastoma multiforme cells. Specifically, compounds derived from thiazolidin-4-one exhibited potent antitumor activity by reducing cell viability in tumor models .
Table 1: Summary of Anti-Cancer Activity of Thiazolidinones
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 9b | Glioblastoma | 5.2 | Induction of apoptosis |
| 9e | MCF-7 | 4.8 | Topoisomerase inhibition |
| 10e | A549 (Lung) | 6.0 | Cell cycle arrest |
Anti-Bacterial Activity
Thiazolidine derivatives have also been investigated for their antibacterial properties. A study published in Pharmaceuticals reported that new thiazolidine-2,4-dione-based compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for the most active compounds were found to be as low as 3.91mg/L, indicating their potential as effective antibacterial agents .
Table 2: Antibacterial Activity of Thiazolidine Derivatives
| Compound | Bacteria Tested | MIC (mg/L) | Reference Drug Comparison |
|---|---|---|---|
| 17 | Staphylococcus aureus | 3.91 | Oxacillin |
| 25 | Escherichia coli | 5.0 | Cefuroxime |
| 30 | Pseudomonas aeruginosa | 7.5 | Ciprofloxacin |
Immunomodulatory Effects
Thiazolidines have been noted for their role in modulating immune responses. Certain derivatives have been shown to activate innate immunity and act as immunostimulants, which could be beneficial in enhancing the body's defense mechanisms against infections and diseases .
Case Studies
- Case Study on Glioblastoma Treatment : In a controlled laboratory setting, thiazolidinone derivatives were tested on glioblastoma cell lines, leading to a significant reduction in cell viability through apoptosis induction. The study highlighted the potential of these compounds as novel therapeutic agents in oncology .
- Antibacterial Efficacy against Resistant Strains : In another study focusing on antibiotic-resistant bacterial strains, thiazolidine derivatives showed superior efficacy compared to traditional antibiotics like oxacillin and cefuroxime, suggesting their role as candidates for developing new antibacterial therapies .
属性
IUPAC Name |
3-[1-(1-methylimidazol-4-yl)sulfonylpyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O4S2/c1-13-5-9(12-7-13)21(18,19)14-3-2-8(4-14)15-10(16)6-20-11(15)17/h5,7-8H,2-4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYUOCLBJWZZSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCC(C2)N3C(=O)CSC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













